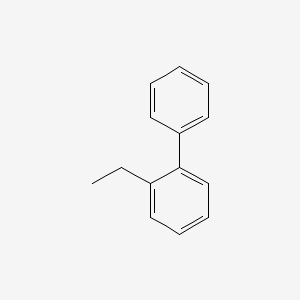

1-Ethyl-2-phenylbenzene

Description

The exact mass of the compound this compound is 182.109550447 g/mol and the complexity rating of the compound is 155. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYHUARHITGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068234 | |

| Record name | 2-Ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1812-51-7, 40529-66-6 | |

| Record name | 1,1'-Biphenyl, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040529666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The 1-Ethyl-2-phenylbenzene Scaffold

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-phenylbenzene

This compound, also known as 2-ethylbiphenyl (CAS No: 1812-51-7), is an aromatic hydrocarbon with the molecular formula C14H14.[1] This molecule consists of a biphenyl core structure where an ethyl group is substituted at the ortho-position of one of the phenyl rings. Biphenyl derivatives are considered a "privileged scaffold" in medicinal chemistry due to their prevalence in biologically active compounds and marketed drugs.[2][3] The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex molecules in pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed exploration of the principal synthetic pathways to this target molecule, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers.

Key Physical Properties:

Pathway 1: Suzuki-Miyaura Coupling – The Gold Standard for Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most efficient and versatile method for constructing unsymmetrical biaryl compounds like this compound.[2][4] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance for a wide variety of functional groups, and the generation of non-toxic, easily removable boron-containing byproducts.[4]

Causality and Mechanistic Insight

The reaction facilitates the formation of a C-C bond between an organoboron species (like a boronic acid or ester) and an organohalide.[5] The synthesis of this compound can be approached from two equivalent retrosynthetic disconnections:

-

Route A: Coupling of phenylboronic acid with 1-bromo-2-ethylbenzene .

-

Route B: Coupling of (2-ethylphenyl)boronic acid with a phenyl halide (e.g., bromobenzene).

The catalytic cycle, driven by a Palladium(0) complex, is a well-understood, three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[4]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid component.[4]

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.[4]

Visualizing the Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biaryl synthesis.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis using Route A (phenylboronic acid and 1-bromo-2-ethylbenzene).

Reagents & Equipment:

-

1-bromo-2-ethylbenzene

-

Phenylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents)

-

Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

-

Standard glassware for extraction and purification

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble the reaction flask with a condenser and ensure the system is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). This is crucial as the Pd(0) catalyst can be sensitive to oxygen.

-

Reagent Addition: To the flask, add 1-bromo-2-ethylbenzene, phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., 2 mol%).

-

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water) via cannula or syringe. The aqueous phase is necessary for the base to function effectively.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary: Typical Suzuki Coupling Parameters

| Parameter | Typical Value/Reagent | Rationale / Causality |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand | Pd(0) is the active species. Pd(II) sources like Pd(OAc)₂ are reduced in situ.[6] |

| Catalyst Loading | 0.5 - 5 mol% | Balances reaction rate with cost and potential for metal contamination in the product. |

| Aryl Halide | Ar-I, Ar-Br >> Ar-Cl | Reactivity follows the trend I > Br > Cl, correlating with C-X bond strength.[5] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation; strength of base can influence reaction rate. |

| Solvent | Toluene, Dioxane, DMF, often with H₂O | A polar, often biphasic system is required to dissolve both organic and inorganic reagents. |

| Temperature | 60 - 110 °C | Provides sufficient energy to overcome activation barriers without degrading the catalyst. |

Pathway 2: Grignard Reagent-Based Synthesis (Kumada Coupling)

The use of Grignard reagents provides a classical and powerful method for carbon-carbon bond formation.[7] For synthesizing this compound, a highly effective approach is the Kumada coupling, which involves the cross-coupling of a Grignard reagent with an organohalide, typically catalyzed by a nickel or palladium complex.

Causality and Mechanistic Insight

This pathway involves two key stages:

-

Grignard Reagent Formation: 1-bromo-2-ethylbenzene is reacted with magnesium metal in an anhydrous ether solvent to form 2-ethylphenylmagnesium bromide. This step inverts the polarity at the carbon atom, turning it from an electrophilic site into a potent nucleophile (carbanion).[8][9]

-

Cross-Coupling: The prepared Grignard reagent is then coupled with a phenyl halide (e.g., chlorobenzene or bromobenzene) in the presence of a catalyst like Ni(dppe)Cl₂.

Critical Consideration: The entire process must be conducted under strictly anhydrous (dry) conditions. Grignard reagents are extremely strong bases and will be instantly destroyed by protic sources like water or alcohols.[7][9]

Visualizing the Experimental Workflow

Caption: Workflow for Grignard reagent formation and subsequent Kumada coupling.

Experimental Protocol: Synthesis via Kumada Coupling

Part A: Preparation of 2-ethylphenylmagnesium bromide

-

Setup: Flame-dry all glassware (round-bottom flask, condenser, addition funnel) and cool under a stream of dry nitrogen or argon.

-

Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine (optional, to activate the Mg surface) and gently warm with a heat gun under vacuum, then cool under inert gas.

-

Reagent Preparation: Dissolve 1-bromo-2-ethylbenzene (1.0 eq) in anhydrous diethyl ether or THF in the addition funnel.

-

Initiation: Add a small portion (~10%) of the bromide solution to the magnesium. The reaction should initiate, evidenced by cloudiness and gentle refluxing of the ether.[8] If it does not start, gently warm the flask.

-

Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[9]

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent.

Part B: Kumada Coupling

-

Catalyst Setup: In a separate, dry, inert-atmosphere flask, dissolve the phenyl halide (e.g., bromobenzene, 1.0 eq) and the nickel or palladium catalyst (e.g., Ni(dppe)Cl₂, 1-2 mol%) in anhydrous THF.

-

Grignard Addition: Cool the catalyst solution in an ice bath. Slowly transfer the prepared Grignard reagent from Part A into the catalyst solution via cannula.

-

Reaction: Allow the reaction to warm to room temperature and then stir for several hours (or heat gently if required). Monitor by TLC or GC-MS.

-

Quenching & Work-up: Slowly and carefully pour the reaction mixture into a beaker of ice containing dilute HCl to quench any unreacted Grignard reagent and dissolve magnesium salts.[8]

-

Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ether, wash the organic layer with brine, dry over MgSO₄, concentrate, and purify by column chromatography or distillation.

Pathway 3: Friedel-Crafts Reactions – A Critical Assessment

The Friedel-Crafts reaction is a cornerstone of organic chemistry for attaching alkyl or acyl groups to aromatic rings.[10] However, for the specific, regioselective synthesis of this compound, it presents significant challenges and is generally not the preferred method.

Causality of Limitations

-

Friedel-Crafts Alkylation of Biphenyl: Attempting to ethylate biphenyl with an ethyl halide (e.g., ethyl bromide) and a Lewis acid catalyst (e.g., AlCl₃) would be problematic.[11]

-

Regioselectivity: The phenyl group is an ortho-, para-director. The reaction would yield a mixture of 2-ethylbiphenyl and 4-ethylbiphenyl, with the para-product often favored due to less steric hindrance. Separating these isomers is difficult.

-

Polyalkylation: The ethyl group is an activating group. Therefore, the product (ethylbiphenyl) is more reactive than the starting material (biphenyl), leading to the formation of diethylbiphenyls and other polyalkylated byproducts.[12]

-

-

Friedel-Crafts Arylation of Ethylbenzene: This is generally not a feasible reaction under standard Friedel-Crafts conditions.

While Friedel-Crafts acylation followed by reduction can offer better regioselectivity than alkylation, it is still more likely to produce the 4-substituted isomer from a biphenyl starting material.[3] Due to these control issues, this pathway is ill-suited for the clean synthesis of the target molecule.

Emerging Methodologies: Direct C-H Activation

A modern and atom-economical approach to biaryl synthesis is through transition metal-catalyzed C-H bond activation.[13] This strategy aims to form the C-C bond directly from two non-prefunctionalized arenes, such as benzene and ethylbenzene, thereby avoiding the need for organohalides and organometallics.[14]

Principle and Potential

The core concept involves a catalyst (often palladium-based) that can selectively cleave a C-H bond on each aromatic ring and then couple the resulting fragments.[14][15]

-

Advantages: This approach offers significant benefits in terms of step economy and waste reduction, as it bypasses the need for separate halogenation and boronation/Grignard formation steps.

-

Current Status: While powerful, direct C-H/C-H coupling often faces challenges with selectivity (achieving reaction at the desired C-H bond over others) and efficiency. It remains an area of intensive academic and industrial research.[16] A reported method for synthesizing biphenyl from benzene utilizes a palladium catalyst on graphene oxide, highlighting the potential of this approach.[14]

Conceptual Workflow

Caption: A simplified concept for C-H activation synthesis.

Conclusion and Pathway Selection

For researchers, scientists, and drug development professionals requiring a reliable and high-yielding synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most robust and versatile method. Its tolerance for diverse functional groups, mild conditions, and predictable outcomes make it the primary choice for laboratory and potential scale-up applications.

The Grignard-based Kumada coupling is a strong alternative, particularly when cost is a primary concern and the necessary anhydrous techniques are readily available. It is a powerful C-C bond-forming reaction, though less forgiving than the Suzuki coupling.

While fundamentally important, Friedel-Crafts alkylation is not a recommended pathway for this specific target due to poor control over regioselectivity and polyalkylation. Finally, direct C-H activation represents the future of arene coupling, offering a greener, more efficient route that may become a standard method as the field matures. The choice of pathway will ultimately depend on the specific project requirements, including scale, purity, available starting materials, and tolerance for process optimization.

References

- 1. echemi.com [echemi.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 6. escholarship.org [escholarship.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 10. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. quora.com [quora.com]

- 13. C–H activation | Springer Nature Experiments [experiments.springernature.com]

- 14. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to the Spectroscopic Characterization of 2-Ethylbiphenyl

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-ethylbiphenyl (CAS 1812-51-7), a key organic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes experimental data with established spectroscopic principles to offer a comprehensive characterization. We present a detailed examination of Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and predictive analyses for Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Infrared (IR) Spectroscopy. Each section includes a thorough interpretation of the spectral data, causality-driven experimental protocols, and visual aids to elucidate structural assignments and fragmentation pathways, ensuring a self-validating approach to the structural confirmation of 2-ethylbiphenyl.

Introduction: The Structural Significance of 2-Ethylbiphenyl

2-Ethylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl class of compounds. Its structure, consisting of two phenyl rings linked by a single bond with an ethyl substituent at the ortho position of one ring, presents a unique analytical challenge. The steric hindrance introduced by the ethyl group influences the dihedral angle between the phenyl rings, which in turn affects the electronic environment and, consequently, its spectroscopic signature.

Accurate structural elucidation is paramount for its use in synthetic chemistry and materials science. This guide provides the foundational spectroscopic data and interpretation required for unambiguous identification and quality control.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 2-ethylbiphenyl, Electron Ionization (EI) is a robust method that provides both the molecular ion and a reproducible fragmentation pattern, which acts as a molecular fingerprint.

Electron Ionization Mass Spectrum Data

The mass spectrum of 2-ethylbiphenyl was obtained from the NIST Chemistry WebBook, a definitive source for chemical and physical data.[1][2][3][4] The key mass-to-charge ratios (m/z) and their relative intensities are summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | 45 | [M]⁺ (Molecular Ion) |

| 167 | 100 | [M-CH₃]⁺ (Base Peak) |

| 165 | 30 | [C₁₃H₉]⁺ (Fluorenyl Cation) |

| 152 | 20 | [M-C₂H₆]⁺ or [C₁₂H₈]⁺ |

| 83 | 15 | Fragmentation Residue |

| 76 | 10 | [C₆H₄]⁺ |

Interpretation of the Mass Spectrum

The spectrum provides clear evidence for the structure of 2-ethylbiphenyl.

-

Molecular Ion ([M]⁺): The peak at m/z 182 corresponds to the molecular weight of 2-ethylbiphenyl (C₁₄H₁₄), confirming its elemental composition.[1]

-

Base Peak ([M-CH₃]⁺): The most intense peak (base peak) at m/z 167 is the result of a characteristic and highly favorable fragmentation process known as benzylic cleavage. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion forms a stable, secondary benzylic carbocation. This fragmentation is a hallmark of ethyl-substituted aromatic systems.

-

[M-C₂H₅]⁺ and Rearrangement: The signal at m/z 165 arises from the loss of an ethyl radical followed by cyclization to form the highly stable fluorenyl cation.

-

Other Fragments: The peak at m/z 152 can be attributed to the loss of ethane via rearrangement or represent a biphenylene radical cation.

This fragmentation pattern is not just a collection of peaks but a logical cascade of bond cleavages governed by the principles of carbocation stability, validating the presence and position of the ethyl substituent.

Visualization: Key Fragmentation Pathway

The diagram below illustrates the primary fragmentation mechanism leading to the formation of the base peak.

Caption: Benzylic cleavage of the 2-ethylbiphenyl molecular ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a standard method for analyzing volatile aromatic compounds like 2-ethylbiphenyl.

-

Sample Preparation: Dissolve approximately 1-5 mg of the 2-ethylbiphenyl sample in 1 mL of a volatile organic solvent (e.g., dichloromethane or hexane). The final concentration should be around 10-100 µg/mL.

-

GC Column Selection: Utilize a non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), which is well-suited for separating aromatic hydrocarbons.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at 250 °C. A split injection (e.g., 50:1 split ratio) is often used to prevent column overloading.

-

GC Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

MS Interface: The GC column is interfaced directly with the mass spectrometer. The transfer line temperature should be maintained at approximately 280 °C to prevent condensation.

-

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure detection of the molecular ion and all relevant fragments.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.

¹H NMR Spectral Data

The following ¹H NMR data was reported for 2-ethylbiphenyl in deuterated chloroform (CDCl₃) at 300 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.20 | Multiplet | 9H | Ar-H |

| 2.51 | Quartet | 2H | -CH₂ -CH₃ |

| 1.05 | Triplet | 3H | -CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum

The spectrum is fully consistent with the proposed structure.

-

Aromatic Region (δ 7.45 - 7.20 ppm): The complex multiplet integrating to 9 protons corresponds to the nine hydrogens on the two phenyl rings. The ortho-substitution and steric hindrance cause significant overlap of these signals, making individual assignment challenging without advanced 2D NMR techniques. However, the integration value is definitive.

-

Aliphatic Region:

-

Methylene Protons (δ 2.51 ppm): The quartet signal integrating to 2H is assigned to the methylene (-CH₂) protons of the ethyl group. The signal is split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4). Its downfield shift relative to a typical alkane is due to the deshielding effect of the adjacent aromatic ring.

-

Methyl Protons (δ 1.05 ppm): The triplet signal integrating to 3H is assigned to the methyl (-CH₃) protons. This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

-

The clear quartet-triplet pattern is irrefutable evidence for an ethyl group, and its chemical shift confirms its attachment to an aromatic system.

Visualization: Annotated Molecular Structure

Caption: Structure of 2-ethylbiphenyl with ¹H NMR assignments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 2-ethylbiphenyl and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer magnet (e.g., 300 or 400 MHz).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. As experimental data for 2-ethylbiphenyl is not available in primary spectral databases, this section provides a predicted spectrum based on established additivity rules, a standard practice in the field for structural confirmation.

Predicted ¹³C NMR Spectral Data

The chemical shifts are predicted by starting with the known shifts of biphenyl and applying the substituent chemical shift (SCS) effects for an ethyl group.[5][6]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | Quaternary Ar-C | C-1' (ipso-carbon of unsubstituted ring) |

| ~141 | Quaternary Ar-C | C-1 (ipso-carbon of substituted ring) |

| ~139 | Quaternary Ar-C | C-2 (ethyl-bearing carbon) |

| ~129.5 | Ar-C H | C-4' (para-carbon) |

| ~128.5 | Ar-C H | C-2'/6' (ortho-carbons) |

| ~128.0 | Ar-C H | Aromatic CH |

| ~127.5 | Ar-C H | C-3'/5' (meta-carbons) |

| ~127.0 | Ar-C H | Aromatic CH |

| ~126.0 | Ar-C H | Aromatic CH |

| ~26.0 | -C H₂- | Methylene Carbon |

| ~16.0 | -C H₃ | Methyl Carbon |

Interpretation of Predicted ¹³C NMR Spectrum

-

Aromatic Region (δ 126-142 ppm): Due to the lack of symmetry, all 12 aromatic carbons are expected to be unique, resulting in 12 distinct signals. The three quaternary carbons (C1, C2, C1') are predicted to be the most downfield.

-

Aliphatic Region (δ 16-26 ppm): Two distinct signals are predicted for the ethyl group: one for the methylene carbon (~26.0 ppm) and one for the terminal methyl carbon (~16.0 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 25-50 mg of 2-ethylbiphenyl in 0.6-0.7 mL of CDCl₃.

-

Instrumentation and Setup: Use the same instrument and initial setup (locking, shimming) as for ¹H NMR.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). This common experiment uses a 30° pulse angle to allow for a shorter relaxation delay (typically 2 seconds) and decouples protons to produce single, sharp lines for each carbon.

-

Data Accumulation: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 512 to 2048) is required, leading to longer acquisition times (30-90 minutes).

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. As no experimental spectrum is readily available, the key absorption bands for 2-ethylbiphenyl are predicted based on its constituent functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2965 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 1460 | C-H Bend | Aliphatic (-CH₂) |

| 1380 | C-H Bend | Aliphatic (-CH₃) |

| ~750 | C-H Bend (Out-of-plane) | Ortho-disubstituted Aromatic |

| ~700 | C-H Bend (Out-of-plane) | Monosubstituted Aromatic |

Interpretation of Predicted IR Spectrum

-

C-H Stretching Region: A key diagnostic feature is the presence of peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from the ethyl group). This clear separation confirms the presence of both sp² and sp³ hybridized C-H bonds.

-

Aromatic Region: The sharp peaks around 1600 and 1480 cm⁻¹ are characteristic of carbon-carbon double bond stretching within the phenyl rings.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains the C-H bending vibrations. A strong absorption around 750 cm⁻¹ would be indicative of the ortho-disubstitution pattern on one ring, while another strong band near 700 cm⁻¹ would correspond to the monosubstituted pattern of the second ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, convenient technique for obtaining IR spectra of liquid or solid samples with minimal preparation.

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to measure the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place one to two drops of liquid 2-ethylbiphenyl directly onto the surface of the ATR crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a soft cloth soaked in a suitable solvent, such as isopropanol or acetone, and allow it to dry completely.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system that confirms the identity of 2-ethylbiphenyl.

-

MS establishes the molecular weight (182 g/mol ) and points to an ethyl-aromatic structure through its characteristic [M-15]⁺ base peak.

-

¹H NMR confirms the presence of an ethyl group (quartet-triplet pattern) and shows the correct ratio of aromatic (9H) to aliphatic (5H) protons.

-

Predicted ¹³C NMR accounts for all 14 carbon atoms in the molecule, distinguishing between aromatic and aliphatic environments.

-

Predicted IR identifies the key functional groups: aromatic C-H, aliphatic C-H, and the aromatic C=C framework, with specific bands indicating the substitution pattern.

Collectively, this body of evidence provides an unambiguous and robust characterization of 2-ethylbiphenyl, demonstrating the logical and synergistic power of modern spectroscopic methods.

References

- 1. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 2. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 3. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 4. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 5. Conformational analysis of biphenyls using 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

IUPAC name and synonyms for 1-Ethyl-2-phenylbenzene

An In-Depth Technical Guide to 2-Ethyl-1,1'-biphenyl for Advanced Research and Development

Executive Summary

This technical guide provides a comprehensive overview of 2-Ethyl-1,1'-biphenyl (also known as 1-Ethyl-2-phenylbenzene), a key aromatic hydrocarbon. While not an active pharmaceutical ingredient (API) in itself, its structural motif is of significant interest to researchers, medicinal chemists, and drug development professionals. The biphenyl scaffold is a privileged structure in modern pharmacology, and the 2-ethyl substitution offers unique steric and electronic properties, making it a valuable building block for creating novel therapeutics. This document delves into the compound's fundamental properties, synthesis, reactivity, and its strategic application in medicinal chemistry, supported by detailed protocols and mechanistic insights.

Nomenclature and Chemical Identification

Correctly identifying a chemical entity is foundational for all research and regulatory activities. The compound is most formally recognized by the IUPAC name 2-Ethyl-1,1'-biphenyl.[1][2] A compilation of its primary identifiers is provided below for unambiguous referencing.

| Identifier | Value | Source(s) |

| Preferred IUPAC Name | 2-Ethyl-1,1'-biphenyl | [1][2] |

| CAS Registry Number | 1812-51-7 | [1][2][3][4] |

| Common Synonyms | This compound, 2-Ethylbiphenyl, o-Ethylbiphenyl | [1][3][5] |

| Molecular Formula | C₁₄H₁₄ | [1][3][4] |

| InChI | InChI=1S/C14H14/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h3-11H,2H2,1H3 | [1] |

| InChIKey | DLMYHUARHITGIJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCC1=CC=CC=C1C2=CC=CC=C2 | [5] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source(s) |

| Molecular Weight | 182.26 g/mol | [1][3] |

| Appearance | Colorless oil (at room temperature) | [6] |

| Melting Point | -6.0 °C | [3] |

| Boiling Point | 266.0 °C to 298.5 °C (at 760 mmHg) | [3][4] |

| Density | 0.971 g/cm³ | [4] |

| Flash Point | 136.9 °C | [4] |

| XLogP3 (Lipophilicity) | 4.3 | [3] |

The high XLogP3 value of 4.3 indicates significant lipophilicity.[3] This property is critical in drug design, suggesting the scaffold will readily partition into lipid environments, such as cell membranes. While high lipophilicity can enhance membrane permeability, it may also lead to challenges like poor aqueous solubility and increased metabolic clearance, considerations that are paramount during lead optimization.

Synthetic Strategies: A Focus on Suzuki-Miyaura Coupling

The creation of the C-C bond linking the two phenyl rings is the central challenge in synthesizing biphenyl derivatives. While classical methods like the Ullmann reaction exist, modern palladium-catalyzed cross-coupling reactions offer superior yields, milder conditions, and broader functional group tolerance. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, is arguably the most versatile and widely adopted method for this purpose.[7]

Causality of Method Selection: The choice of the Suzuki-Miyaura reaction is deliberate. Its key advantages include the use of thermally stable and relatively non-toxic boronic acids, tolerance to a wide array of functional groups, and reactions that can often be run in aqueous conditions. These features make it a robust and scalable method suitable for both discovery and process chemistry.

Detailed Experimental Protocol: Synthesis of 2-Ethyl-1,1'-biphenyl

This protocol describes a representative synthesis using 2-ethylphenylboronic acid and bromobenzene.

Reagents & Equipment:

-

2-Ethylphenylboronic acid

-

Bromobenzene

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [PPh₃]

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

-

Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

-

Catalyst Preparation: In a 250 mL round-bottom flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.06 eq). The phosphine acts as a ligand, stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Reaction Setup: Purge the flask with an inert gas (N₂ or Ar). Add 2-ethylphenylboronic acid (1.2 eq) and potassium carbonate (2.5 eq). The base is crucial for the transmetalation step of the catalytic cycle.

-

Addition of Reagents: Add degassed toluene (100 mL) and degassed water (25 mL) to the flask. The biphasic solvent system is common for Suzuki couplings. Add bromobenzene (1.0 eq) via syringe.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. The washes remove inorganic salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure 2-Ethyl-1,1'-biphenyl.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of 2-Ethyl-1,1'-biphenyl.

Chemical Reactivity and Derivatization

The 2-ethylbiphenyl scaffold offers multiple sites for further chemical modification, essential for analog synthesis in a drug discovery program.

-

Electrophilic Aromatic Substitution (EAS): Like benzene, the two phenyl rings can undergo EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the alkyl and aryl substituents lead to a complex mixture of regioisomers, with substitution occurring primarily at the para positions of both rings.

-

Benzylic Position Reactivity: The methylene (-CH₂-) protons of the ethyl group are "benzylic" and thus susceptible to radical reactions. For instance, reaction with N-bromosuccinimide (NBS) under UV light can selectively introduce a bromine atom at this position, creating a new handle for nucleophilic substitution or elimination reactions.

-

Isomerization: At elevated temperatures or in the presence of acid catalysts, 2-ethylbiphenyl can undergo isomerization to its more thermodynamically stable isomers, 3-ethylbiphenyl and 4-ethylbiphenyl.[1][8][9]

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

References

- 1. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 2. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. 1,1'-BIPHENYL,2-ETHYL- | 1812-51-7 [chemnet.com]

- 5. 2-ethylbiphenyl [stenutz.eu]

- 6. 2-METHOXYBIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Ethylbiphenyl [webbook.nist.gov]

- 9. 3-Ethylbiphenyl [webbook.nist.gov]

Unlocking Molecular Conformations: An In-depth Technical Guide to the Rotational Barrier in 2-Substituted Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern chemistry, with profound implications for drug design, materials science, and stereoselective synthesis.[1][2][3][4] This in-depth technical guide provides a comprehensive exploration of the rotational barrier in 2-substituted biphenyl compounds, a classic and highly relevant system for studying this phenomenon. We will delve into the fundamental principles governing this rotational hindrance, the intricate interplay of steric and electronic factors, and the state-of-the-art experimental and computational methodologies employed to quantify these energetic barriers. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the fascinating world of atropisomerism.

The Phenomenon of Atropisomerism in Biphenyls

Biphenyls, consisting of two phenyl rings linked by a single C-C bond, would typically exhibit free rotation around this central bond.[5] However, the introduction of sufficiently bulky substituents at the ortho (2, 2', 6, and 6') positions can sterically hinder this rotation, giving rise to stable, non-interconverting rotational isomers, or atropisomers.[5][6][7] These atropisomers are stereoisomers that are not superimposable on their mirror images, and thus can be chiral, even in the absence of a traditional stereocenter.[2][8]

The stability of these atropisomers is directly related to the magnitude of the rotational energy barrier (ΔG‡), which is the energy required to overcome the steric hindrance and interconvert between the enantiomeric or diastereomeric forms.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]

- 6. Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained [vedantu.com]

- 7. Optical activity in Ortho Ortho di substituted bi phenyl | Filo [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Stereochemistry of Ortho-Substituted Biphenyls

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of ortho-substituted biphenyls, a unique class of molecules whose chirality originates not from a stereogenic center but from hindered rotation around a single bond. This phenomenon, known as atropisomerism, gives rise to stable, isolable enantiomers that are pivotal in modern chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings, structural requirements, and practical considerations for working with these axially chiral compounds. We will delve into the factors governing the rotational energy barrier, methodologies for synthesis and resolution, advanced characterization techniques, and the critical role of these structures in asymmetric catalysis and medicinal chemistry.

The Phenomenon of Atropisomerism in Biphenyls

Unsubstituted biphenyl features two phenyl rings connected by a C-C single bond. At room temperature, there is rapid rotation around this bond, allowing for free interconversion between various conformations.[1] However, when bulky substituents are introduced at the ortho positions (2, 2', 6, and 6'), steric hindrance can significantly restrict this rotation.[1][2] If the barrier to rotation is sufficiently high, the molecule becomes locked into a non-planar conformation.

This restricted rotation gives rise to a form of stereoisomerism known as atropisomerism (from the Greek a, not, and tropos, turn).[1][3] Atropisomers are stereoisomers that can be isolated as separate species because the energy barrier to their interconversion is high enough to prevent racemization under ambient conditions.[4] For atropisomers to be physically separable, they must have half-lives greater than 1000 seconds, which corresponds to a free energy barrier (ΔG‡) of approximately 93.5 kJ/mol (about 22 kcal/mol) at 300K.[3]

Conditions for Chirality

For an ortho-substituted biphenyl to be chiral and exhibit atropisomerism, two fundamental conditions must be met:

-

Hindered Rotation: The rotation around the central C1-C1' single bond must be sufficiently restricted to allow for the isolation of individual rotational isomers.[5] This is typically achieved by placing sufficiently large groups in at least three of the four ortho positions. In some cases, two very bulky groups can also restrict rotation effectively.[2]

-

Lack of Symmetry: The molecule must not possess a plane of symmetry that would render it achiral.[4][6] For example, a biphenyl substituted with identical groups at the 2,2',6, and 6' positions would have a plane of symmetry and be achiral, even with hindered rotation.[4] Similarly, if one ring is symmetrically substituted (e.g., at positions 2 and 6), it can act as a plane of symmetry for the other ring, making the molecule achiral.[4]

The chirality in these molecules is not defined by a chiral center but by a chiral axis , which is the elongated C1-C1' bond.[1][3][4]

Caption: Logical workflow for determining chirality in ortho-substituted biphenyls.

The Rotational Energy Barrier: A Quantitative Perspective

The stability of biphenyl atropisomers is directly proportional to the magnitude of the rotational energy barrier. This barrier is primarily influenced by the steric interactions between the ortho substituents as the molecule passes through a planar transition state.

Factors Influencing the Barrier Height

-

Size of Ortho-Substituents: This is the most critical factor. Larger substituents create greater steric repulsion in the planar transition state, leading to a higher rotational barrier. Even relatively small groups can contribute significantly. For instance, attaching methyl groups in ortho-positions increases the rotational barrier substantially compared to the unsubstituted biphenyl.[7]

-

Number of Substituents: Generally, a greater number of ortho substituents leads to a higher barrier. Tri- and tetra-substituted biphenyls are common targets for stable atropisomers.[4] However, even biphenyls with a single ortho-substituent can exhibit measurable, albeit lower, rotational barriers.[8][9]

-

Buttressing Effects: Substituents adjacent to the ortho groups (at positions 3 and 5) can bolster the ortho substituent, further increasing steric hindrance and raising the rotational barrier.[8]

-

Bridging: Covalently bridging the two phenyl rings, for example with an alkyl chain, can rigidly lock the conformation and create a very high barrier to rotation.[2][3]

Experimental and Theoretical Determination

The free energies of activation (ΔG‡) for aryl-aryl bond rotation are commonly measured using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy .[8][9][10] By monitoring the temperature at which distinct signals for diastereotopic protons coalesce into a single averaged signal, the rate of interconversion and thus the energy barrier can be calculated.

Computational chemistry, particularly Density Functional Theory (DFT), has also become a powerful tool for predicting rotational barriers and ground-state geometries.[10][11] Modern computational methods can reproduce experimentally determined barriers with satisfactory accuracy, providing invaluable predictive power in the design of new chiral ligands and catalysts.[7][8]

| Substituent Pattern (X, Y, Z, W are ortho) | Example Substituents | Rotational Barrier (kcal/mol) | Method |

| Single Ortho-Substituent | X=CH(CH₃)₂, Y=H, Z=H, W=H | ~10.9 | DNMR |

| Single Ortho-Substituent | X=Br, Y=H, Z=H, W=H | ~13.0 | DNMR |

| Single Ortho-Substituent | X=I, Y=H, Z=H, W=H | ~15.4 | DNMR |

| Di-Substituted | X=CH₃, Y=CH₃, Z=H, W=H | 7-10 | DNMR |

| Tri-Substituted | X,Y,Z = Bulky Groups | > 20 | Racemization Studies |

| Tetra-Substituted | X,Y,Z,W = Bulky Groups | > 22 (often too high to measure) | Racemization Studies |

Note: Data compiled and generalized from sources[7][8][9]. Exact values are highly dependent on the specific molecule and conditions.

Synthesis, Resolution, and Characterization

The practical application of chiral biphenyls in fields like asymmetric catalysis requires efficient methods for their synthesis and the separation of their enantiomers.

Synthetic Strategies

While numerous cross-coupling reactions exist for forming biaryl bonds, the synthesis of sterically hindered tetra-substituted biphenyls can be challenging.[12]

-

Ullmann Coupling: This has proven to be a reliable method for synthesizing sterically demanding biphenyls. It typically involves the copper-catalyzed coupling of two aryl halide molecules.[12][13]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl boronic acid and an aryl halide is one of the most common methods for forming C-C bonds and has been widely applied to biphenyl synthesis.[14]

-

Atropdiastereoselective Synthesis: A more elegant approach involves substrate-controlled synthesis where existing chirality in the starting material directs the formation of a single atropisomeric diastereomer. This strategy, which can involve intramolecular Ullmann or oxidative coupling, effectively transfers central chirality to axial chirality, obviating the need for a resolution step.[15]

Resolution of Enantiomers

Once a racemic mixture of atropisomers is synthesized, the enantiomers must be separated.

Protocol: Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for both analytical and preparative-scale separation of biphenyl enantiomers.[12][16]

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for resolving biaryl atropisomers.

-

Mobile Phase Optimization: Begin with a standard mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.

-

Method Development: Systematically vary the ratio of the mobile phase components and the flow rate to achieve baseline separation of the two enantiomer peaks. The addition of additives may be required for acidic or basic compounds.

-

Scale-Up: Once an analytical method is established, it can be scaled up to a semi-preparative or preparative system by using a larger diameter column and increasing the injection volume and flow rate proportionally.

-

Fraction Collection & Analysis: Collect the separated fractions corresponding to each enantiomer. The enantiomeric purity of each fraction should be confirmed by re-injecting a small sample onto the analytical column.

Caption: A typical experimental workflow for biphenyl atropisomers.

Structural Characterization

-

NMR Spectroscopy: Besides its use in DNMR studies, NMR is fundamental for structural elucidation. In chiral environments, such as with a chiral liquid crystal solvent, the NMR signals for the two enantiomers can be spectrally discriminated, allowing for the determination of enantiomeric excess.[17]

-

X-ray Crystallography: This is the definitive method for determining the solid-state structure of a molecule.[18][19] It provides unambiguous proof of the molecular conformation, including the dihedral angle between the phenyl rings, and is the primary method for determining the absolute configuration of a chiral molecule.[19]

-

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. Each enantiomer of a chiral biphenyl will produce a mirror-image CD spectrum, making it a powerful tool for distinguishing between enantiomers and studying their properties.

Applications in Drug Development and Asymmetric Catalysis

The rigid, well-defined three-dimensional structure of ortho-substituted biphenyls makes them exceptionally valuable scaffolds in several areas of chemical science.

-

Chiral Ligands: Biphenyl atropisomers are the core of many highly effective chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which is technically a binaphthyl but follows the same principles of atropisomerism. These C₂-symmetric diphosphine ligands have been crucial to the development of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for the pharmaceutical industry.[15][20] The development of novel, adjustable axially chiral biphenyl ligands continues to be an active area of research.[21][22][23]

-

Organocatalysts: Chiral phosphoric acids derived from biphenyl backbones (BIPOL-based) are emerging as powerful organocatalysts for a variety of asymmetric transformations.[21][23]

-

Drug Scaffolds: The biphenyl motif is present in numerous biologically active compounds and marketed drugs.[14] Introducing atropisomerism can rigidly orient pharmacophoric groups in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. The conformational stability of atropisomers is a key advantage, as it prevents in-vivo racemization which could lead to an inactive or even harmful enantiomer.

Conclusion

The stereochemistry of ortho-substituted biphenyls represents a fascinating deviation from point chirality, where steric hindrance creates a stable chiral axis. Understanding the principles of atropisomerism, the factors governing the rotational barrier, and the methods for synthesis and resolution is critical for harnessing the potential of these molecules. For professionals in drug development and materials science, biphenyl atropisomers offer a robust and tunable platform for designing next-generation chiral catalysts, ligands, and therapeutic agents with precisely controlled three-dimensional architectures.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. youtube.com [youtube.com]

- 3. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 4. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]

- 5. Optical activity in Ortho Ortho di substituted bi phenyl | Filo [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 15. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The synthesis and resolution of 2,2'-, 4,4'-, and 6,6'-substituted chiral biphenyl derivatives for application in the preparation of chiral materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Electron Delocalization in the Biphenyl Ring System

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl System - More Than Two Benzenes

Defining the Biphenyl Core: A Bridge Between Two Aromatic Worlds

The biphenyl moiety, consisting of two phenyl rings connected by a single carbon-carbon bond, represents a fundamental structural motif in organic chemistry. Its prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the importance of understanding its nuanced electronic and conformational behavior. Far from being a simple sum of its two aromatic constituents, the biphenyl system exhibits a fascinating interplay between π-electron delocalization and steric effects that dictates its three-dimensional structure and, consequently, its chemical and physical properties.

The Dichotomy of Planarity vs. Torsion: The Key to Understanding Biphenyl's Electronic Properties

At the heart of biphenyl's unique characteristics lies the rotational freedom around the central C-C single bond.[1] A planar conformation would, in theory, maximize the overlap of p-orbitals between the two rings, leading to an extended π-conjugated system. However, this ideal geometry is significantly destabilized by steric repulsion between the ortho-hydrogen atoms on adjacent rings.[1][2] This steric clash forces the rings to adopt a twisted or non-planar conformation to minimize these repulsive interactions.[1] The resulting dihedral angle between the planes of the two rings is a delicate balance between the stabilizing effect of conjugation and the destabilizing steric hindrance. This twist profoundly influences the molecule's electronic conjugation and its overall properties, including its melting point, solubility, and reactivity.[1]

Relevance in Drug Discovery and Materials Science

The conformational flexibility and tunable electronic properties of the biphenyl scaffold make it a privileged structure in medicinal chemistry and materials science. In drug design, the biphenyl unit can serve as a versatile linker to orient pharmacophoric groups in three-dimensional space, enabling precise interactions with biological targets. The phenomenon of atropisomerism, where restricted rotation around the central bond leads to stable, non-interconverting enantiomers, is of particular importance in the development of chiral drugs and catalysts. In materials science, biphenyl derivatives are integral components of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials where their electronic and photophysical properties can be tailored through synthetic modification.

Fundamental Principles of Electron Delocalization in Biphenyl

Conjugation and Resonance Across the Phenyl-Phenyl Bond

The potential for electron delocalization in biphenyl arises from the conjugation of the π-electron systems of the two benzene rings.[3][4][5] When the rings are coplanar, the p-orbitals on the carbons of the inter-ring bond can overlap, allowing for the delocalization of π-electrons across the entire molecule.[5] This extended conjugation can be represented by resonance structures that show the delocalization of charge, which contributes to the overall stability of the system.[6][7]

The Role of π-Orbital Overlap and its Dependence on the Dihedral Angle

The extent of π-electron delocalization is directly proportional to the degree of overlap between the p-orbitals of the two rings.[3] Maximum overlap occurs in a planar conformation (dihedral angle of 0°), leading to the most significant resonance stabilization.[3] As the dihedral angle increases, the overlap between the p-orbitals decreases, diminishing the extent of conjugation.[3] At a dihedral angle of 90°, the p-orbitals of the two rings are orthogonal, and there is no effective π-orbital overlap, effectively isolating the two aromatic systems.[3]

Steric Hindrance: The Governing Factor of Biphenyl's Conformation

In unsubstituted biphenyl, the primary factor preventing a planar conformation is the steric repulsion between the ortho-hydrogen atoms.[1][2][8] In a coplanar arrangement, the distance between these hydrogens is significantly less than the sum of their van der Waals radii, leading to substantial steric strain. To alleviate this strain, the molecule twists around the central C-C bond, increasing the distance between the ortho-hydrogens.[1]

Caption: Steric hindrance between ortho-hydrogens in biphenyl.

The Impact of Torsional Strain on Electronic Properties

The Twisted Conformation of Biphenyl: A Compromise Between Conjugation and Steric Repulsion

The observed conformation of biphenyl is a compromise between the opposing forces of π-conjugation, which favors planarity, and steric repulsion, which favors a twisted structure.[1][8] The energy of the molecule is minimized at a specific dihedral angle where these two effects are balanced.

Quantifying the Twist: The Dihedral Angle in Gas, Solution, and Solid States

The dihedral angle of biphenyl is not a fixed value and varies depending on the physical state.

| Physical State | Typical Dihedral Angle | Influencing Factors |

| Gas Phase | ~44.4°[9] | Intrinsic molecular forces (conjugation vs. steric hindrance) |

| Solution | 19° - 32°[9] | Solvent polarity and intermolecular interactions |

| Solid State | Can be planar[10] | Crystal packing forces can overcome steric repulsion |

Consequences of Non-Planarity on π-Electron Delocalization and Resonance Energy

The non-planar conformation of biphenyl has significant consequences for its electronic properties. The reduced p-orbital overlap in the twisted state diminishes the extent of π-electron delocalization between the two rings.[3] This, in turn, reduces the resonance energy of the system compared to a hypothetical planar biphenyl.[11] The degree of this electronic communication can be probed by various spectroscopic techniques.

Atropisomerism: Chirality Arising from Restricted Rotation

Definition and Conditions for Atropisomerism in Biphenyl Derivatives

Atropisomerism is a type of stereoisomerism that results from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the different conformers.[12][13] In biphenyl derivatives, this phenomenon, also known as axial chirality, arises when bulky substituents are present at the ortho positions.[12][14][15]

The Role of Bulky Ortho-Substituents in Creating a High Rotational Barrier

The presence of large groups at the ortho positions of the biphenyl rings significantly increases the steric hindrance to rotation around the central C-C bond.[8][12] If the substituents are sufficiently bulky, the energy barrier to rotation can be high enough to prevent interconversion of the enantiomeric conformers at room temperature, leading to resolvable atropisomers.[8]

References

- 1. Explain steric effect in biphenyls. | Filo [askfilo.com]

- 2. Steric clash in real space: biphenyl revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 14. youtube.com [youtube.com]

- 15. Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethylbiphenyl via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 2-ethylbiphenyl, a significant biphenyl derivative, utilizing the Grignard reaction. The protocol details the in-situ preparation of ethylmagnesium bromide and its subsequent nickel-catalyzed cross-coupling reaction with 2-bromobiphenyl. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed, step-by-step methodology grounded in established chemical principles. The causality behind experimental choices, safety protocols, and purification techniques are thoroughly discussed to ensure reproducibility and safety.

Introduction: The Strategic Importance of Biphenyls and the Grignard Approach

Biphenyl and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. The specific isomer, 2-ethylbiphenyl, serves as a crucial intermediate in the synthesis of various complex organic molecules. The formation of the carbon-carbon bond between the ethyl group and the biphenyl core is efficiently achieved through the Grignard reaction, a cornerstone of organic synthesis since its discovery by Victor Grignard in 1900.[1][2][3]

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon. In this application, we focus on a cross-coupling variant, specifically the Kumada coupling, which utilizes a transition metal catalyst, typically nickel or palladium, to facilitate the reaction between a Grignard reagent and an organic halide.[4][5] This method is highly valued for its efficiency and the relatively low cost of starting materials.[4]

This protocol will first detail the preparation of the ethylmagnesium bromide Grignard reagent from bromoethane and magnesium turnings.[6][7][8] Subsequently, the in-situ generated reagent will be coupled with 2-bromobiphenyl in the presence of a nickel catalyst to yield the target compound, 2-ethylbiphenyl.

Mechanistic Rationale: A Stepwise Look at the Reaction Pathway

The overall synthesis can be conceptually divided into two primary stages: the formation of the Grignard reagent and the catalytic cross-coupling.

2.1. Formation of Ethylmagnesium Bromide:

The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-bromine bond of bromoethane. This process is believed to occur on the surface of the magnesium and can be mechanistically complex, potentially involving single electron transfer (SET) steps.[9] The overall, simplified reaction is:

The resulting ethylmagnesium bromide is a highly reactive organometallic compound, acting as a potent nucleophile and a strong base.[3][7]

2.2. Nickel-Catalyzed Kumada Cross-Coupling:

The coupling of ethylmagnesium bromide with 2-bromobiphenyl is facilitated by a nickel catalyst. The catalytic cycle is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Ni(0) catalyst reacts with 2-bromobiphenyl to form a Ni(II) intermediate.

-

Transmetalation: The ethyl group from the Grignard reagent is transferred to the nickel center, displacing the bromide.

-

Reductive Elimination: The desired 2-ethylbiphenyl is formed, and the Ni(0) catalyst is regenerated, allowing the cycle to continue.

A simplified representation of this catalytic cycle is depicted below.

Caption: Simplified catalytic cycle for the Kumada cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Ethylbiphenyl

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Magnesium Turnings | 99.8% | Sigma-Aldrich | Must be fresh and shiny. |

| Bromoethane | 99% | Acros Organics | |

| 2-Bromobiphenyl | 98% | Alfa Aesar | |

| Anhydrous Diethyl Ether | ≥99.7% | Fisher Scientific | Must be anhydrous. |

| Dichlorobis(triphenylphosphine)nickel(II) | 99% | Strem Chemicals | Catalyst. |

| Iodine | 99.8% | J.T. Baker | For activation. |

| Hydrochloric Acid (HCl) | 1 M | VWR | For quenching. |

| Saturated Sodium Bicarbonate Solution | LabChem | For workup. | |

| Brine (Saturated NaCl solution) | LabChem | For workup. | |

| Anhydrous Magnesium Sulfate | EMD Millipore | For drying. | |

| Hexane | HPLC Grade | Honeywell | For chromatography. |

| Nitrogen Gas | High Purity | Airgas | For inert atmosphere. |

3.2. Apparatus

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or nitrogen balloon setup

-

Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Column chromatography setup

3.3. Step-by-Step Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Glassware Preparation: All glassware must be scrupulously dried in an oven overnight and assembled hot under a stream of dry nitrogen to prevent moisture from interfering with the reaction.[2][10][11]

-

Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

-

Magnesium Activation: Place magnesium turnings (1.23 g, 0.051 mol) in the flask. Add a single crystal of iodine to activate the magnesium surface.[1][8] Gently warm the flask with a heat gun under a nitrogen flow until purple iodine vapors are observed, then allow it to cool.[2]

-

Initiation of Grignard Formation: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromoethane (5.45 g, 0.050 mol) in 30 mL of anhydrous diethyl ether. Add a small portion (approx. 5 mL) of the bromoethane solution to the magnesium turnings.[12]

-

The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray.[11][13] If the reaction does not start, gentle warming with the palm of your hand or a warm water bath may be necessary.[10] Have an ice bath ready to control the reaction if it becomes too vigorous.[10][14]

-

Completion of Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[12] After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete consumption of the magnesium. The resulting dark gray to brown solution is the ethylmagnesium bromide reagent.

Part B: Nickel-Catalyzed Cross-Coupling

-

Catalyst and Substrate Addition: In a separate, dry Schlenk flask under a nitrogen atmosphere, dissolve dichlorobis(triphenylphosphine)nickel(II) (0.327 g, 0.0005 mol) and 2-bromobiphenyl (11.65 g, 0.050 mol) in 50 mL of anhydrous diethyl ether.

-

Coupling Reaction: Cool the solution of the Grignard reagent prepared in Part A to 0 °C using an ice bath. Slowly add the solution of 2-bromobiphenyl and the nickel catalyst to the Grignard reagent via a cannula or dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Part C: Workup and Purification

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl while cooling the flask in an ice bath.[12][15] This will neutralize the unreacted Grignard reagent and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer will contain the product. Extract the aqueous layer with diethyl ether (3 x 50 mL).[15]

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).[12]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

-

Purification: The crude product will likely be a yellow to brown oil. Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure 2-ethylbiphenyl.[12] A potential byproduct is biphenyl, formed from the coupling of unreacted bromobenzene with the Grignard reagent, which can be separated during chromatography.[2]

Safety and Hazard Management

The Grignard reaction is exothermic and involves flammable and reactive reagents.[14][16] Strict adherence to safety protocols is mandatory.

-

Fire Hazard: Diethyl ether is extremely flammable and volatile.[10] Ensure there are no open flames or spark sources in the vicinity. The reaction should be conducted in a well-ventilated chemical fume hood.[16]

-

Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[14][16] Always have an ice bath readily available to cool the reaction if necessary.

-

Water Reactivity: Grignard reagents react violently with water.[11][17] All glassware and solvents must be scrupulously dry.[2][10][11]

-